Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-
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Overview
Description
Benzenamine, 2-fluoro-N-hydroxy-N-nitroso- is an organic compound with the molecular formula C6H5FN2O2 It is a derivative of benzenamine (aniline) where the amino group is substituted with a fluoro group, a hydroxy group, and a nitroso group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-fluoro-N-hydroxy-N-nitroso- typically involves the nitration of 2-fluoroaniline followed by the introduction of the hydroxy and nitroso groups. The nitration process can be carried out using nitric acid in the presence of sulfuric acid.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-fluoro-N-hydroxy-N-nitroso- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitrobenzenes, while reduction can produce aminobenzenes .
Scientific Research Applications
Benzenamine, 2-fluoro-N-hydroxy-N-nitroso- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 2-fluoro-N-hydroxy-N-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2-fluoro-: Similar structure but lacks the hydroxy and nitroso groups.
Benzenamine, N-hydroxy-N-nitroso-: Similar functional groups but lacks the fluoro substitution.
Benzenamine, 2-nitro-N-phenyl-: Contains a nitro group instead of the nitroso group.
Uniqueness
Benzenamine, 2-fluoro-N-hydroxy-N-nitroso- is unique due to the presence of all three substituents (fluoro, hydroxy, and nitroso) on the benzenamine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H5FN2O2 |
---|---|
Molecular Weight |
156.11 g/mol |
IUPAC Name |
(Z)-(2-fluorophenyl)-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C6H5FN2O2/c7-5-3-1-2-4-6(5)9(11)8-10/h1-4,10H/b9-8- |
InChI Key |
SXQKTDGOAGPEOU-HJWRWDBZSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/[N+](=N/O)/[O-])F |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=NO)[O-])F |
Origin of Product |
United States |
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